molecular formula C7H8N4O3 B13342044 2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

Cat. No.: B13342044
M. Wt: 196.16 g/mol
InChI Key: UREGCDLGNPLIMQ-UHFFFAOYSA-N
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Description

2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-6-methylpyrimidine-4,5-dione with hydrazine derivatives to form the triazole ring. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques helps in scaling up the production while maintaining the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation. This makes it a promising candidate for cancer therapy . The compound may also interact with other molecular pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione stands out due to its specific structural features and the presence of methoxy and methyl groups, which contribute to its unique chemical and biological properties. Its ability to inhibit CDKs with high specificity makes it particularly valuable in cancer research .

Properties

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

2-methoxy-6-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C7H8N4O3/c1-3-4(12)8-6-9-7(14-2)10-11(6)5(3)13/h3H,1-2H3,(H,8,9,10,12)

InChI Key

UREGCDLGNPLIMQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=NC(=NN2C1=O)OC

Origin of Product

United States

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